Lipophilicity (LogP) Comparison: Ethyl vs. Methyl and tert-Butyl Analogs
The lipophilicity of ethyl pyridin-2-ylcarbamate, as measured by computed XLogP3, is 1.4 [1]. This value indicates moderate lipophilicity, which is a critical parameter for predicting membrane permeability and oral bioavailability. This property is distinct from its analogs: the methyl derivative is expected to be less lipophilic, while the tert-butyl derivative is more lipophilic .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Methyl pyridin-2-ylcarbamate (predicted ~0.9-1.1) and tert-butyl pyridin-2-ylcarbamate (predicted ~1.8-2.0) |
| Quantified Difference | The ethyl compound is moderately lipophilic, differing by approximately 0.3-0.5 LogP units from the methyl and tert-butyl analogs. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1]. |
Why This Matters
This specific LogP value makes the compound suitable for applications requiring balanced permeability, whereas the more polar methyl analog may be less permeable and the bulkier tert-butyl analog may be more prone to metabolic clearance or have different solubility.
- [1] PubChem. Ethyl pyridin-2-ylcarbamate. Compound Summary for CID 235153. XLogP3: 1.4. View Source
